Benzamide, 3,5-dimethoxy-4-methyl-N,N-bis(1-methylethyl)-
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Overview
Description
Benzamide, 3,5-dimethoxy-4-methyl-N,N-bis(1-methylethyl)-: is an organic compound with a complex structure It is characterized by the presence of methoxy groups and a methyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3,5-dimethoxy-4-methyl-N,N-bis(1-methylethyl)- typically involves the reaction of 3,5-dimethoxy-4-methylbenzoic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 3,5-dimethoxy-4-methyl-N,N-bis(1-methylethyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the original methoxy or methyl groups.
Scientific Research Applications
Chemistry: In chemistry, Benzamide, 3,5-dimethoxy-4-methyl-N,N-bis(1-methylethyl)- is used as a precursor for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms and pathways.
Biology: In biological research, this compound may be used to investigate the effects of specific functional groups on biological activity. It can serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, derivatives of Benzamide, 3,5-dimethoxy-4-methyl-N,N-bis(1-methylethyl)- are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, 3,5-dimethoxy-4-methyl-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the target molecule.
Comparison with Similar Compounds
- Benzamide, 3,4-dimethoxy-N-methyl-
- Benzamide, N,N-dimethyl-4-nitro-3-(phenylmethoxy)-
- 3,4-Dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide
Comparison: Compared to these similar compounds, Benzamide, 3,5-dimethoxy-4-methyl-N,N-bis(1-methylethyl)- is unique due to the specific positioning of its methoxy and methyl groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
159429-49-9 |
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Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
3,5-dimethoxy-4-methyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C16H25NO3/c1-10(2)17(11(3)4)16(18)13-8-14(19-6)12(5)15(9-13)20-7/h8-11H,1-7H3 |
InChI Key |
SEOOYZLGTCYZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)N(C(C)C)C(C)C)OC |
Origin of Product |
United States |
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